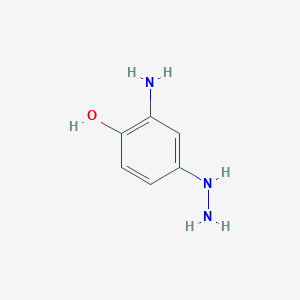

2-Amino-4-hydrazinylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

671779-80-9 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-amino-4-hydrazinylphenol |

InChI |

InChI=1S/C6H9N3O/c7-5-3-4(9-8)1-2-6(5)10/h1-3,9-10H,7-8H2 |

InChI Key |

PWDYWWOUYKHLGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Hydrazinylphenol

Chemo- and Regioselective Synthesis Strategies for 2-Amino-4-hydrazinylphenol

Achieving the specific arrangement of amino and hydrazinyl groups on the phenol (B47542) ring is a key challenge in the synthesis of this compound. Chemo- and regioselective strategies are therefore paramount.

Multi-step syntheses allow for the sequential introduction of functional groups, providing a high degree of control over the final product's structure. libretexts.org A logical approach to the synthesis of this compound involves the careful planning of reaction sequences to ensure the correct placement of the amino and hydrazinyl moieties.

A plausible retro-synthetic analysis might start with the target molecule and work backward to identify suitable starting materials and reactions. For instance, the synthesis could begin with a commercially available nitrophenol derivative, where the nitro group can be reduced to an amino group at a later stage. The hydrazinyl group could be introduced via nucleophilic aromatic substitution or through a diazotization-reduction sequence. The specific order of these steps is crucial to avoid unwanted side reactions and to achieve the desired regiochemistry.

One potential multi-step pathway could involve:

Nitration of a protected phenol: Starting with a phenol derivative where the hydroxyl group is protected, nitration can be directed to the desired positions.

Introduction of the hydrazinyl group: This could be achieved by reacting a suitable precursor with hydrazine (B178648).

Reduction of the nitro group: The nitro group is then selectively reduced to an amino group.

Deprotection of the hydroxyl group: The final step would be the removal of the protecting group to yield this compound.

The choice of reagents and reaction conditions at each step is critical for the success of the synthesis.

Both convergent and divergent strategies can be envisioned for the synthesis of the this compound core, each offering distinct advantages.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of related structures. Starting with a substituted phenol, for example, one could introduce the amino and hydrazinyl groups in different positions to create a library of isomers, including the target this compound. This approach is particularly useful for exploring the structure-activity relationships of related compounds. A three-component reaction, for instance, has been used to build a library of 2-amino-4,6-disubstituted-pyrimidine derivatives, demonstrating the power of divergent synthesis in creating chemical diversity. nih.govnih.gov

Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and green chemistry principles to improve efficiency and reduce environmental impact.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds and have been extensively used in the synthesis of pharmaceuticals and other complex molecules. nih.govresearchgate.net These methods offer mild and chemoselective conditions for the synthesis of aryl hydrazides and related compounds. organic-chemistry.org

The palladium-catalyzed coupling of hydrazine derivatives with aryl halides provides a convenient route to N-aryl hydrazides. organic-chemistry.org This reaction typically employs a palladium catalyst, a suitable ligand (such as a MOP-type ligand), and a base. organic-chemistry.org The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.org While steric hindrance can be a challenge with ortho-substituted aryl halides, the use of protected hydrazines like NH₂NHBoc can overcome this limitation. organic-chemistry.org

Recent advancements have focused on developing highly efficient palladium catalysts that can operate at very low loadings (as low as 100 ppm), making the process more economical and sustainable. thieme-connect.de Mechanistic studies have revealed that the rate-limiting step in some of these reactions is the deprotonation of the bound hydrazine. thieme-connect.de

Table 1: Comparison of Catalytic Systems for Aryl Hydrazine Synthesis

| Catalyst System | Ligand | Base | Solvent | Yield | Reference |

| Palladium | 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl (L9) | Cs₂CO₃ | 1,4-dioxane | High | organic-chemistry.org |

| Palladium | P(o-tolyl)₃ | KOH | Not specified | High | thieme-connect.de |

This table is for illustrative purposes and specific yields will depend on the substrates used.

A classic and versatile method for the synthesis of aryl hydrazines involves the diazotization of an aromatic amine followed by reduction of the resulting diazonium salt. iitk.ac.inbyjus.com This two-step process is a cornerstone of aromatic chemistry.

The synthesis of hydrazinylphenol derivatives can be achieved through this route. evitachem.com For example, adapting methodologies from phenylhydrazine (B124118) synthesis, 2-aminophenol (B121084) can be treated with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5°C) to form the corresponding diazonium salt. This highly reactive intermediate is then reduced to the hydrazine derivative. iitk.ac.in Common reducing agents for this transformation include sodium bisulfite-sodium sulfite (B76179) mixtures or stannous chloride. byjus.com

Flow chemistry procedures have been explored for the formation of diazonium salts and their subsequent conversion to hydrazine derivatives, offering improved safety and control over these often-unstable intermediates. nih.gov

Table 2: Key Parameters in Diazotization and Reduction Reactions

| Parameter | Optimal Range/Condition | Impact | Reference |

| Temperature (Diazotization) | 0–10 °C | Prevents decomposition of the diazonium salt | iitk.ac.in |

| pH (Diazotization) | 1–2 | Ensures formation of nitrous acid | iitk.ac.in |

| Reducing Agent | Sodium bisulfite-sodium sulfite, Stannous chloride | Efficiently reduces the diazonium salt to hydrazine | byjus.com |

| Temperature (Reduction) | 80–85°C (with sulfite) | Maximizes reduction efficiency | |

| pH (Reduction) | 5.8–6.1 (with sulfite) | Prevents diazonium decomposition |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

To obtain this compound in high yield and purity, careful optimization of reaction conditions is essential. nih.gov This involves a systematic investigation of various parameters that can influence the reaction outcome.

Key parameters that often require optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF may enhance the reactivity of hydrazine, while alcohols such as ethanol (B145695) can help minimize the formation of by-products.

Temperature: Temperature control is critical to prevent thermal decomposition of sensitive functional groups like the hydrazine moiety. For instance, maintaining a temperature range of 60–70°C can be crucial in certain steps.

Catalyst and Reagent Stoichiometry: The molar ratio of reactants and the catalyst loading must be carefully controlled to minimize side reactions and maximize the conversion of the starting material. For example, in a coupling reaction, a 1.2:1 ratio of hydrazine to the phenolic precursor might be optimal to reduce the formation of undesired products.

pH: The acidity or basicity of the reaction medium can influence the reactivity of the starting materials and the stability of the intermediates and products. For diazotization reactions, a pH between 1 and 2 is typically required, while the subsequent reduction may proceed best at a pH of 5.8–6.1. iitk.ac.in

By systematically varying these parameters and analyzing the results, it is possible to identify the optimal conditions that provide the highest yield and purity of this compound.

Stereochemical Considerations in Related this compound Precursors

The synthesis of chiral precursors to this compound would likely involve the stereoselective synthesis of substituted 2-aminophenol derivatives. The primary challenge lies in controlling the stereochemistry of substituents on the aromatic ring or on the nitrogen atoms. Methodologies such as chemoenzymatic synthesis and transition-metal-catalyzed asymmetric reactions have proven effective in creating chiral aminophenol derivatives with high enantioselectivity.

One notable approach involves the use of enzymes to catalyze stereoselective reactions. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been utilized in the asymmetric hydroamination of fumarate (B1241708) with various substituted 2-aminophenols. nih.govacs.org This biocatalytic method yields N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess (ee >99%). nih.govacs.org These products can then be further transformed into complex heterocyclic structures like dihydrobenzoxazinones in high optical purity. nih.govacs.org While not directly producing a hydrazinyl-substituted phenol, this method demonstrates the potential for creating chiral amino acid precursors from 2-aminophenol derivatives.

Another powerful strategy is the use of transition metal catalysts with chiral ligands. Copper-catalyzed asymmetric cycloaddition reactions of 2-aminophenol derivatives with propargylic esters have been developed to produce chiral 2,3,4-trisubstituted 2H-1,4-benzoxazines. thieme-connect.comacs.org By employing a structurally modified chiral ketimine P,N,N-ligand, a broad range of these compounds can be synthesized with high yields and enantioselectivities of up to 97% ee. acs.org This highlights the ability to control the stereochemistry at multiple centers in a molecule derived from a 2-aminophenol precursor.

The following table summarizes the enantioselectivity achieved in the synthesis of various chiral compounds derived from 2-aminophenol precursors, which could be conceptually applied to the synthesis of chiral this compound derivatives.

| Precursor/Reactant | Catalyst/Enzyme | Product Type | Enantiomeric Excess (ee) | Reference |

| 2-Aminophenol & Fumarate | EDDS Lyase | N-(2-hydroxyphenyl)-L-aspartic acid | >99% | nih.govacs.org |

| 2-Aminophenol derivatives & Propargylic esters | Copper with chiral P,N,N-ligand | 2,3,4-trisubstituted 2H-1,4-benzoxazines | up to 97% | acs.org |

Furthermore, the asymmetric synthesis of other chiral α-amino acids provides insights into methods that could be adapted for precursors of this compound. For example, Ni-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters is a highly efficient method for producing chiral α-monosubstituted α-amino acid derivatives with excellent yields and enantioselectivities (90 to >99% ee). rsc.org

While the direct synthesis of chiral this compound has not been extensively documented, the principles of asymmetric synthesis applied to 2-aminophenol derivatives and other amino acids provide a strong foundation for how such a synthesis could be approached. The key would be to design a synthetic route where a chiral center is introduced early on, using established stereoselective methods, into a precursor that can be subsequently converted to the desired this compound derivative.

Reaction Chemistry and Mechanistic Insights of 2 Amino 4 Hydrazinylphenol

Reactivity of the Hydrazinyl Moiety in 2-Amino-4-hydrazinylphenol

The hydrazinyl group (-NHNH2) is a potent nucleophile due to the alpha effect, where the lone pair on the adjacent nitrogen atom enhances the nucleophilicity of the terminal amine. This inherent reactivity is central to many of its characteristic reactions.

A hallmark reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) to the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. wikipedia.orglibretexts.org Subsequent dehydration, often acid-catalyzed, leads to the formation of a stable C=N double bond, yielding the hydrazone. libretexts.orglumenlearning.com The general mechanism is outlined below:

Nucleophilic Attack: The lone pair of the terminal nitrogen of the hydrazinyl group attacks the carbonyl carbon. nih.gov

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic or neutral carbinolamine intermediate. lumenlearning.comnih.gov

Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, forming a good leaving group (water). lumenlearning.com Elimination of water and subsequent deprotonation of the nitrogen results in the final hydrazone product. nih.gov

The reaction is reversible and typically driven to completion by removing water, for instance, through azeotropic distillation. operachem.com The pH of the reaction medium is a critical factor; the reaction is generally fastest in weakly acidic conditions (around pH 5) which facilitate the dehydration step without excessively protonating the nucleophilic hydrazine. lumenlearning.com

The following table summarizes the key steps in hydrazone formation:

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic addition of the hydrazinyl group to the carbonyl carbon. | Tetrahedral carbinolamine |

| 2 | Acid-catalyzed dehydration of the carbinolamine. | Iminium ion |

| 3 | Deprotonation to form the stable hydrazone. | Hydrazone |

This table illustrates the general mechanism for hydrazone formation.

The hydrazinyl moiety of this compound is a key functional group for the synthesis of various heterocyclic compounds. researchgate.net The presence of both the hydrazinyl and amino groups on the same aromatic scaffold allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the reaction of this compound with appropriate precursors can lead to the formation of benzimidazole, benzotriazole, or other related heterocyclic structures.

Furthermore, the hydrazones derived from this compound can undergo subsequent cyclization reactions. For instance, reaction with β-ketoesters or β-diketones can lead to the formation of pyrazole (B372694) derivatives through an intramolecular condensation. The ene-hydrazine tautomer of the initially formed hydrazone can undergo an intramolecular nucleophilic attack followed by elimination of water to form the stable aromatic pyrazole ring. These cyclization reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures from relatively simple starting materials. rsc.orgiupac.orgmdpi.com

A notable example involves the reaction with ortho-formylphenylboronic acids, which, upon condensation with the hydrazine, can lead to the formation of fluorescent tetracyclic diazaborinole derivatives through a Pictet-Spengler type ligation. nih.govresearchgate.net

The hydrazine functionality in this compound can participate in oxidation-reduction reactions. Mild oxidation of the hydrazinyl group can lead to the formation of a diazenyl group (-N=NH), which can be further oxidized to a diazonium salt under appropriate conditions. These diazonium salts are versatile intermediates in organic synthesis, capable of undergoing a variety of nucleophilic substitution reactions.

Conversely, the hydrazone derivatives of this compound can be reduced. The Wolff-Kishner reduction, for example, involves the conversion of a hydrazone to the corresponding alkane under basic conditions with heat. libretexts.org This reaction proceeds through the deprotonation of the hydrazone to form a hydrazone anion, which then eliminates nitrogen gas to generate a carbanion that is subsequently protonated. libretexts.org

The following table provides a summary of reagents for oxidation and reduction of the hydrazine functionality:

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Azo compounds, Quinones |

| Reduction (of hydrazone) | KOH, heat (Wolff-Kishner) | Alkane libretexts.org |

This table provides examples of reagents used in the oxidation and reduction of hydrazine derivatives.

Reactivity of the Amino Group in this compound

The amino group (-NH2) attached to the aromatic ring is also a key site of reactivity in this compound. Its nucleophilic character allows it to participate in a variety of chemical transformations.

The amino group of this compound can act as a nucleophile in acyl substitution reactions with acylating agents such as acyl chlorides, anhydrides, and esters to form amide derivatives. chemistrytalk.org This reaction, known as amidation, typically proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. byjus.com This intermediate then collapses, expelling the leaving group to form the stable amide bond. masterorganicchemistry.com

The reaction can be catalyzed by either acid or base. byjus.com Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. byjus.com Base catalysis, on the other hand, deprotonates the amine, increasing its nucleophilicity. Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the amidation of carboxylic acids. fishersci.co.ukgrowingscience.com

The general mechanism for amidation is as follows:

Nucleophilic Attack: The amino group attacks the carbonyl carbon of the acylating agent. byjus.com

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed. byjus.com

Elimination of Leaving Group: The leaving group is expelled, and the carbonyl double bond is reformed. masterorganicchemistry.com

Similar to the hydrazinyl group, the primary amino group in this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is also reversible and typically acid-catalyzed. libretexts.orgoperachem.com The mechanism is analogous to hydrazone formation, involving the nucleophilic attack of the amine on the carbonyl carbon, formation of a carbinolamine intermediate, and subsequent dehydration to yield the imine. libretexts.org

The formation of imines is a fundamental reaction in organic chemistry and is crucial in the synthesis of many nitrogen-containing compounds. organic-chemistry.org The resulting imine can be a stable product or a reactive intermediate that can undergo further transformations, such as reduction to a secondary amine or participation in cyclization reactions.

The following table outlines the reactants and products in imine formation:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound (amino group) | Aldehyde (R-CHO) | Imine (Schiff base) |

This table shows the reactants and products for the formation of imines from the amino group of this compound.

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group is a key site of reactivity, participating in derivatization reactions and non-covalent interactions that are crucial for the molecule's function in larger chemical systems.

The hydroxyl group of this compound can be readily derivatized through O-alkylation and O-acylation, although these reactions must be performed with consideration for the nucleophilic nature of the amino and hydrazinyl groups.

O-Acylation: This is typically achieved by reacting the phenol (B47542) with an acylating agent such as an acyl chloride or anhydride. To achieve selectivity for the phenolic oxygen over the nitrogen atoms of the amino and hydrazinyl groups, the reaction conditions can be carefully controlled. For instance, performing the reaction at low temperatures in the presence of a non-nucleophilic base can favor O-acylation. The resulting aryl esters can serve as protecting groups or introduce new functionalities into the molecule. Pivalate esters, for example, are known to be relatively resistant to enzymatic hydrolysis.

O-Alkylation: The synthesis of ether derivatives via O-alkylation, commonly through a Williamson-type synthesis, involves the deprotonation of the phenolic hydroxyl with a suitable base to form a phenoxide, followed by reaction with an alkyl halide. The choice of base is critical to avoid deprotonation or undesired side reactions at the nitrogen centers. The resulting ethers, such as methoxy (B1213986) or benzyloxy derivatives, can alter the electronic properties and steric environment of the molecule. Protecting the hydroxyl group as an ether can be a crucial step in multi-step syntheses to prevent its interference in subsequent reactions. For example, methoxymethyl (MOM) ethers are robust protecting groups, though their removal can require harsh conditions. nih.gov

| Reaction Type | Reagents | Typical Conditions | Product | Notes |

| O-Acylation | Acyl Chloride (R-COCl), Anhydride ((RCO)₂O) | Pyridine, or non-nucleophilic base (e.g., triethylamine), low temperature | Aryl Ester | Selectivity for O-acylation over N-acylation can be challenging. |

| O-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, Acetone) | Aryl Ether | Requires careful choice of base to avoid N-alkylation. |

The arrangement of the hydroxyl, amino, and hydrazinyl groups makes this compound an excellent ligand for forming metal complexes and participating in extensive hydrogen bonding networks.

Chelation: Hydrazides and their derivatives are well-documented for their ability to form stable complexes with various transition metal ions, a property that often enhances their biological activity. psu.edujuniperpublishers.com The this compound molecule possesses multiple potential donor sites: the oxygen of the hydroxyl group, and the nitrogen atoms of both the amino and hydrazinyl moieties. This allows it to act as a bidentate or tridentate chelating agent. The formation of five- or six-membered chelate rings with a metal ion is thermodynamically favorable and leads to stable coordination compounds. psu.educhemijournal.com The specific coordination mode would depend on the metal ion, the solvent, and the pH of the medium.

Hydrogen Bonding: The presence of multiple hydrogen bond donors (-OH, -NH2, -NHNH2) and acceptors (the oxygen and nitrogen atoms) allows for the formation of complex intra- and intermolecular hydrogen bonding networks. nih.gov Intramolecular hydrogen bonds, for example between the ortho-amino group and the phenolic hydroxyl, can influence the molecule's conformation and the acidity of the functional groups. Intermolecular hydrogen bonding dominates the solid-state structure and significantly affects physical properties such as melting point and solubility. mdpi.com In solution, hydrogen bonding with solvent molecules plays a crucial role in its solvation and reactivity. solubilityofthings.com

Aromatic Ring Reactivity of this compound

The substituents on the benzene (B151609) ring govern its susceptibility to attack by electrophiles and nucleophiles.

| Functional Group | Activating/Deactivating | Directing Effect |

| -OH (Phenolic) | Strongly Activating | ortho, para |

| -NH₂ (Amino) | Strongly Activating | ortho, para |

| -NHNH₂ (Hydrazinyl) | Strongly Activating | ortho, para |

Nucleophilic Aromatic Substitution (NAS): Typically, NAS reactions require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring, which are absent in this compound. libretexts.orglibretexts.org Therefore, classical SNAr reactions are unlikely. However, substitution could potentially occur under forcing conditions via an elimination-addition (benzyne) mechanism. More advanced methods, such as homolysis-enabled electronic activation where a phenoxyl radical intermediate acts as a transient electron-withdrawing group, could facilitate nucleophilic substitution on such electron-rich phenols. osti.gov

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. organic-chemistry.orgbaranlab.org

In this compound, all three functional groups (or their protected forms) can potentially act as DMGs. The hierarchy of directing ability is generally -OCONR₂ > -CONR₂ > -OMOM > -NHCOR > -SO₂NR₂ > -OMe. organic-chemistry.org The unprotected -OH and -NH₂ groups are acidic and would be deprotonated by the strong base. Therefore, for DoM to be successful, these groups are typically protected. For example, the hydroxyl could be protected as a methoxymethyl (MOM) ether and the amine as a pivaloyl (Piv) amide. uvm.edu The directing power of these groups would then determine the site of lithiation. Given the 1,2,4-substitution pattern, lithiation would be directed to either the C3 or C5 position, depending on the relative directing strength of the protected groups at C1, C2, and C4. Cooperative effects between groups at the 1 and 2 positions could strongly favor metalation at C3. uvm.edu

Inter-Functional Group Synergies and Complex Transformations in this compound Chemistry

The proximity of the functional groups in this compound enables a variety of complex transformations and cyclization reactions, leading to the formation of diverse heterocyclic structures.

A key reaction involves the hydrazinyl moiety. Hydrazines readily condense with aldehydes and ketones to form hydrazones. rjpbcs.com This reactivity can be coupled with the participation of other functional groups on the ring. A notable example is the reaction of 2-hydrazinylphenol (B8683941) with aromatic aldehydes that contain a boronic acid in the ortho position. This transformation does not simply yield a hydrazone but proceeds via an intramolecular cyclization to form highly fluorescent, tetracyclic diazaborine (B1195285) (DAB) structures. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This reaction is efficient and can occur under mild, aqueous conditions.

Furthermore, the reaction of the hydrazinyl group with β-dicarbonyl compounds or α,β-unsaturated ketones (chalcones) is a classical and powerful method for the synthesis of pyrazole and pyrazoline rings, respectively. uii.ac.id The presence of the amino and hydroxyl groups on the phenyl ring of the resulting pyrazole derivative would offer further sites for modification. The synergy between the hydrazinyl group and the ortho-amino group could also be exploited to construct fused heterocyclic systems, such as derivatives of 1,2,4-triazine, through reactions with appropriate C1 synthons. Such intramolecular cyclizations are often key steps in the synthesis of complex pharmaceutical and materials science targets. researchgate.net

| Reaction Partners | Key Functional Groups Involved | Resulting Structure/Transformation |

| ortho-Formylphenylboronic Acid | -NHNH₂, -OH | Fluorescent Tetracyclic Diazaborine |

| Aldehydes/Ketones | -NHNH₂ | Hydrazone Formation |

| β-Dicarbonyl Compounds | -NHNH₂ | Pyrazole Ring Formation |

| α,β-Unsaturated Ketones | -NHNH₂ | Pyrazoline Ring Formation |

Role of this compound in Cascade and Domino Reactions

The unique structural arrangement of this compound, featuring a vicinal amino and hydroxyl group on a benzene ring, along with a hydrazinyl moiety, makes it a highly promising but as of now, theoretically explored candidate for cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a cornerstone of efficient and atom-economical organic synthesis. The strategic placement of nucleophilic and potentially redox-active sites within the this compound molecule suggests its utility in the construction of complex heterocyclic scaffolds.

While direct literature on the cascade reactions of this compound is not currently available, extensive research on the reactivity of the closely related o-aminophenol and aromatic hydrazine motifs provides a strong basis for predicting its behavior. These analogous systems are known to participate in a variety of cascade processes, primarily leading to the formation of fused heterocyclic systems such as phenoxazines and benzoxazines.

One of the most well-documented cascade reactions involving o-aminophenols is their oxidative dimerization to form aminophenoxazinones. This transformation can be catalyzed by both enzymes, such as phenoxazinone synthase, and various transition metal complexes. researchgate.netrsc.org This reaction proceeds through a complex 6-electron oxidation cascade. researchgate.net The process is initiated by the oxidation of the o-aminophenol to an o-iminoquinone intermediate, which then undergoes further reactions, including intermolecular addition and subsequent oxidation steps, to yield the final phenoxazinone structure. The presence of the hydrazinyl group in this compound would likely influence the electronic properties and reactivity of the molecule in such a cascade, potentially leading to novel derivatives.

Furthermore, o-aminophenols are key building blocks in multicomponent reactions for the synthesis of fused benzoxazines. For instance, a one-pot, three-component reaction of 2-aminophenols, acetylenic esters, and β-nitrostyrene derivatives, promoted by molecular iodine, yields pyrrole-fused benzoxazines. iith.ac.in This process exemplifies a cascade where multiple bond formations lead to a complex heterocyclic product in a single step. The application of this compound in such a reaction could be envisioned, where the o-aminophenol part of the molecule would react as described, with the hydrazinyl group being a handle for further derivatization or potentially participating in the cascade itself.

Laccase-mediated reactions also offer a green and efficient route to phenoxazine (B87303) synthesis from o-aminophenols through a cascade mechanism. nih.gov These enzymatic reactions proceed in aqueous solutions and utilize oxygen as the oxidant. The proposed mechanism involves the laccase-mediated oxidation of the aminophenol, followed by cyclization and further oxidation to form the phenoxazine core. nih.gov

The hydrazinyl group itself is a versatile functional group in multicomponent reactions. For example, hydrazine hydrate (B1144303) is a key component in the pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, where it reacts with two equivalents of a β-ketoester and an aldehyde in a cascade process. nih.gov This highlights the potential for the hydrazinyl moiety of this compound to engage in independent cascade pathways, potentially leading to the formation of pyrazole-fused phenolic structures.

Given the reactivity of its constituent parts, this compound is a prime candidate for the design of novel cascade and domino reactions. The interplay between the o-aminophenol system and the hydrazinyl group could lead to the development of new synthetic routes to complex, polyfunctionalized heterocyclic compounds. The following table summarizes representative cascade reactions of analogous o-aminophenols, which can serve as a model for the potential reactivity of this compound.

| Reactants | Catalyst/Reagent | Product Type | Reaction Type | Reference |

| 2-Aminophenols, Acetylenic Esters, β-Nitrostyrenes | Molecular Iodine | Pyrrole-fused Benzoxazines | One-pot Three-component Cascade | iith.ac.in |

| o-Aminophenol | Phenoxazinone Synthase | Aminophenoxazinone | Enzymatic Oxidative Cascade | researchgate.net |

| o-Aminophenols | Transition Metal Complexes (e.g., Co, Cu) | Aminophenoxazinones | Metal-catalyzed Oxidative Cascade | rsc.org |

| 2-Aminophenol (B121084), 2,5-Dihydroxybenzoic Acid | Laccase | Phenoxazines | Laccase-mediated Cascade | nih.gov |

| 2-[N-(2-chlorophenyl)amino]phenols | Copper(I) | N-Aryl Phenoxazines | Tandem N- and O-Arylation | researchgate.net |

Advanced Spectroscopic and Computational Elucidation of 2 Amino 4 Hydrazinylphenol and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-4-hydrazinylphenol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete structural puzzle. wikipedia.orgmnstate.edu

Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for a detailed mapping of the molecular framework. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the adjacent aromatic protons, confirming their relative positions on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgyoutube.com This is crucial for assigning the ¹³C signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. wikipedia.orgyoutube.com This is arguably the most powerful tool for this molecule, as it would show correlations from the N-H protons of the amino and hydrazinyl groups to the aromatic carbons, and from the aromatic protons to the substituted carbons (bearing the OH, NH₂, and N₂H₃ groups), thereby confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close in space, regardless of whether they are connected by bonds. princeton.edu For derivatives of this compound, NOESY can be instrumental in determining the conformation and stereochemistry by revealing through-space proximity between different parts of the molecule.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | Aromatic H-3 ↔ Aromatic H-5 | N/A | Confirms adjacency of aromatic protons. |

| Aromatic H-5 ↔ Aromatic H-6 | N/A | Confirms adjacency of aromatic protons. | |

| HSQC | Aromatic H-3 | Aromatic C-3 | Assigns protonated aromatic carbons. |

| Aromatic H-5 | Aromatic C-5 | Assigns protonated aromatic carbons. | |

| Aromatic H-6 | Aromatic C-6 | Assigns protonated aromatic carbons. | |

| HMBC | -NH₂ protons | C-1, C-2, C-3 | Confirms position of the amino group. |

| Hydrazinyl -NH protons | C-3, C-4, C-5 | Confirms position of the hydrazinyl group. | |

| Aromatic H-3 | C-1, C-2, C-4, C-5 | Confirms overall substitution pattern. | |

| Aromatic H-5 | C-1, C-3, C-4, C-6 | Confirms overall substitution pattern. |

While solution NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides insight into its structure in the crystalline or amorphous solid phase. mdpi.comnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to overcome the line broadening seen in solids and obtain high-resolution spectra. nih.gov For this compound, ssNMR would be critical for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and conformation.

Analyzing Intermolecular Interactions: ssNMR is highly sensitive to the local environment. It can directly probe intermolecular hydrogen bonds involving the hydroxyl, amino, and hydrazinyl groups, which dictate the crystal packing.

Characterizing Derivatives: For insoluble derivatives or polymeric materials derived from this compound, ssNMR is often the only way to obtain detailed structural information. anr.frnih.govfrontiersin.org

Advanced Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. Advanced MS methods provide deeper insights into reaction mechanisms and molecular structure. nationalmaglab.org

High-resolution mass spectrometry measures mass-to-charge ratios (m/z) with very high accuracy (typically within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. nih.gov This capability is invaluable for tracing reaction pathways by identifying transient or unexpected products. When coupled with ambient ionization techniques like Desorption Electrospray Ionization (DESI), HRMS can capture and characterize fleeting reaction intermediates with lifetimes on the order of milliseconds. nih.govyale.eduyale.edu For example, during the synthesis or oxidation of this compound, HRMS could identify proposed short-lived species such as radical cations or quinone-imine intermediates, providing direct evidence for a given mechanistic pathway.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nationalmaglab.org In a typical experiment, the protonated molecule of this compound ([M+H]⁺) is mass-selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. nih.gov The fragmentation pattern provides a structural fingerprint and allows for the elucidation of the compound's connectivity. nih.govlifesciencesite.com The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. For this compound, characteristic fragmentation would likely involve the loss of small, stable neutral molecules.

Table 2: Plausible MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

| 154.08 | 137.06 | NH₃ (17.02) | Loss of ammonia (B1221849) from the hydrazinyl or amino group. |

| 154.08 | 123.06 | N₂H₃ (31.02) | Loss of the hydrazinyl radical. |

| 137.06 | 109.05 | CO (28.01) | Subsequent loss of carbon monoxide from a phenolic fragment. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. renishaw.com These techniques are exceptionally sensitive to the nature of chemical bonds and functional groups, as well as intermolecular interactions such as hydrogen bonding. americanpharmaceuticalreview.comnih.gov

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, distinct absorption bands would correspond to the stretching and bending vibrations of its functional groups. For example, the O-H and N-H stretching vibrations would appear as broad bands in the 3200-3500 cm⁻¹ region, with the broadening indicative of hydrogen bonding. msu.edu The aromatic ring would show characteristic C-H and C=C stretching absorptions.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H stretching is often weak in Raman, the aromatic ring vibrations typically produce strong and sharp signals, making Raman an excellent tool for studying the phenyl backbone. nih.govpace.edu Asymmetric functional groups and non-polar bonds often yield strong Raman signals. Subtle shifts in the vibrational frequencies between the solid-state and solution-phase spectra can be used to analyze the effects of crystal packing and hydrogen bonding on the molecular structure. americanpharmaceuticalreview.comspectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H (Phenolic) | Stretching | 3200 - 3400 (Broad) | FT-IR |

| N-H (Amino/Hydrazinyl) | Stretching | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | FT-IR, Raman |

| C-N | Stretching | 1250 - 1350 | FT-IR |

| C-O (Phenolic) | Stretching | 1200 - 1260 | FT-IR |

| N-H | Bending (Scissoring) | 1590 - 1650 | FT-IR |

X-ray Crystallography for Solid-State Structural Determination of this compound Complexes/Derivatives

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. riken.jp For derivatives and complexes of this compound, this technique provides invaluable information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that dictate the crystal packing. While the crystal structure for this compound itself is not prominently available in the reviewed literature, analysis of closely related derivatives and complexes containing aminophenol, hydrazine (B178648), or aminopyrimidine moieties offers significant insight into the expected structural motifs. nih.govresearchgate.net

The process involves irradiating a single crystal of a target compound with X-rays and analyzing the resulting diffraction pattern. riken.jp The positions and intensities of the diffracted beams are used to calculate an electron density map, from which a model of the molecular structure can be built and refined. riken.jpmdpi.com

In derivatives of related compounds, such as those containing aminopyrimidine and carboxylate groups, the formation of specific hydrogen-bonding patterns is a common and critical feature. For instance, the interaction between an amino group and a carboxylate or nitrile group frequently results in a robust R22(8) ring motif, which often leads to the formation of centrosymmetric dimers. nih.govnih.gov In the crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, molecules are linked by pairs of N—H···N hydrogen bonds, forming such dimers which then assemble into a larger three-dimensional network. nih.govwindows.net Similar intermolecular forces, including C—H···O and π–π stacking interactions, would be expected to play a significant role in the crystal packing of this compound derivatives. nih.govnsf.gov

| Compound/Derivative | Crystal System | Space Group | Key Interactions/Features | Reference |

| 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Monoclinic | P21/c | N—H···N hydrogen bonds forming R22(12) dimers; C—H···O and C—H···π interactions. | nih.gov |

| 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate | Monoclinic | P2₁/c | N—H···O hydrogen bonds forming R22(8) ring motifs; π–π stacking. | nih.gov |

| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | Orthorhombic | Pna2₁ | Intramolecular N–H···O hydrogen bond. | researchgate.net |

| [Zn(L)2]2][SiF6][BF4]2 (where L is a tridentate ligand) | - | - | Hexacoordinated Zn2+ complex; analysis of mer-C2 symmetric isomer. | mdpi.com |

This table presents crystallographic data for compounds structurally related to this compound to illustrate common solid-state features.

Quantum Chemical Calculations and Computational Modeling

Computational chemistry provides powerful tools to complement experimental data, offering a deeper understanding of molecular structure, properties, and reactivity. rsc.org For this compound and its derivatives, methods like Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Property Relationship (QSPR) are employed to explore the electronic landscape and predict behavior.

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational cost. rsc.orgimist.ma This method is used to optimize molecular geometries, predict vibrational frequencies, and calculate a host of electronic parameters that govern a molecule's reactivity. mdpi.comijcsi.pro

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.mamdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter for assessing molecular stability and reactivity. nih.gov

Studies on related hydrazine and phenol (B47542) derivatives demonstrate that DFT is effective in predicting these properties. imist.maijcsi.pro For instance, in a study of hydrazine derivatives, DFT calculations were used to determine optimized geometries and electronic properties, providing insights into their potential applications. imist.ma Similarly, DFT has been applied to study the corrosion inhibition potential of a hydrazinyl-phenol derivative, where calculations of HOMO, LUMO, and the distribution of Mulliken atomic charges helped to explain the interaction between the inhibitor molecule and a metal surface. ijcsi.pro

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and chemical potential (ρ), can be calculated to provide a quantitative measure of reactivity. nih.gov

| Parameter | Formula | Description | Reference |

| HOMO | - | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | nih.gov |

| LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | nih.gov |

| Energy Gap (Eg) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. | nih.gov |

| Chemical Potential (ρ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. | nih.gov |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. | nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. | nih.gov |

This table outlines key electronic parameters and global reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.

While DFT is excellent for calculating properties of a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational flexibility over time. mdpi.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a trajectory that reveals how the molecule's conformation changes in response to its environment. plos.orgnih.gov

For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl ring, amino group, and hydrazinyl group, MD simulations can map the conformational landscape. This involves identifying the various low-energy conformations (conformers) the molecule can adopt and the energy barriers between them. The simulation begins with an energy minimization of the structure, followed by a heating phase to bring the system to a desired temperature (e.g., 300 K). plos.org The simulation is then run for a specific period (nanoseconds to microseconds), during which the system's coordinates are saved at regular intervals. mdpi.com

Analysis of the resulting trajectory can reveal:

Stable Conformers: By clustering the conformations that appear most frequently during the simulation.

Dihedral Angle Distributions: To understand the rotational preferences around specific bonds.

Intramolecular Interactions: Observing the formation and breaking of transient hydrogen bonds that can stabilize certain conformations.

MD simulations on related flexible molecules have been used to understand how conformational changes affect binding to target receptors or influence photophysical properties. plos.orgpeerj.com For this compound, this methodology would be crucial for understanding how its shape can change in different solvent environments or upon interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to build mathematical models that correlate the chemical structure of a series of compounds with their properties. nih.govtandfonline.com In a non-biological context, QSPR can be used to predict physical-chemical properties such as bond dissociation energy, electrochemical potential, or solubility. tandfonline.commines-paristech.fracs.org

The QSPR approach involves several steps:

Dataset Selection: A series of structurally related compounds (e.g., various substituted this compound derivatives) with known experimental property values is assembled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters. acs.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to create a mathematical equation linking the descriptors to the property of interest. tandfonline.commines-paristech.fr

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Studies on substituted phenols have successfully used QSPR to model properties like O-H bond dissociation energy (BDE), a key parameter in antioxidant activity. mines-paristech.fracs.org In these studies, descriptors such as the heat of formation (Hf), HOMO/LUMO energies, and the number of hydroxyl groups were used to build predictive models. nih.gov Another study developed a QSPR model for the electrochemical degradation of substituted phenols using descriptors like the total energy of specific bonds and net atomic charges. tandfonline.com

Theoretically, a QSPR study on a library of this compound derivatives could be performed to predict various physical properties, guiding the design of new compounds with desired characteristics without the need for exhaustive synthesis and experimentation.

| Descriptor Type | Example Descriptors | Predicted Property (Example) | Reference |

| Electronic | HOMO/LUMO energies, Hammett sigma (σ), Net atomic charges (q) | Redox potentials, Bond Dissociation Energy (BDE), Electrochemical degradation | nih.govtandfonline.comacs.org |

| Thermodynamic | Heat of formation (Hf) | Antioxidant activity | nih.gov |

| Steric/Topological | Molar Refractivity (MR), Number of hydroxyl groups (OH) | Bond Dissociation Energy (BDE) | mines-paristech.fracs.org |

| Hydrophobic | Log P (partition coefficient) | Maternal toxicity (as a non-biological endpoint example) | nih.gov |

This table shows examples of molecular descriptors used in QSPR studies of phenolic compounds to predict various non-biological properties.

Derivatization and Functionalization Strategies for Enhanced Research Applications of 2 Amino 4 Hydrazinylphenol

Synthesis of Advanced Probes and Labels Incorporating 2-Amino-4-hydrazinylphenol

The development of fluorescent probes is essential for bioimaging and sensing applications, providing visual tools for understanding complex biological processes. mdpi.com Small organic molecules are often used as the core of these probes due to their high sensitivity, good biocompatibility, and tunable photophysical properties. mdpi.com The structure of a fluorescent probe typically consists of three main parts: a fluorophore (the signal-providing component), a recognition group (for selectivity towards a target), and a linker. mdpi.com

This compound is an ideal candidate for incorporation into such probes. Its hydrazinyl moiety is a strong nucleophile that can readily react with aldehydes and ketones to form stable hydrazones. digitellinc.com This reaction is often accompanied by a significant change in the electronic properties of the conjugated system, leading to a detectable shift in absorbance or fluorescence emission. digitellinc.com This principle is the basis for many fluorescent probes designed to detect carbonyl compounds, which are often generated in biological systems under conditions of oxidative stress. digitellinc.com

The synthesis of a probe using this compound could involve coupling the amino or hydroxyl group to a known fluorophore scaffold, leaving the hydrazinyl group free to act as the reactive site for analyte detection. The choice of fluorophore and the linking strategy allows for the fine-tuning of the probe's photophysical properties, such as its excitation and emission wavelengths.

Table 5.1: Potential Photophysical Properties of Probes Derived from this compound

| Probe Class | Target Analyte | Potential Reaction Mechanism | Expected Spectroscopic Shift |

| Hydrazone-based | Aliphatic Aldehydes | Condensation with hydrazinyl group | Bathochromic shift (red-shift) in emission |

| Schiff Base-based | Aromatic Aldehydes | Condensation with amino group | Change in fluorescence quantum yield |

| Ester-linked | Enzyme Activity | Enzymatic cleavage of ester linkage | "Turn-on" fluorescence |

Formation of Polymeric and Oligomeric Structures from this compound Monomers

The presence of multiple reactive functional groups allows this compound to serve as a monomer for the synthesis of various polymers and oligomers. The amino and hydrazinyl groups are particularly suited for polycondensation reactions. For instance, reaction with dicarboxylic acids or their activated derivatives (e.g., diacyl chlorides) can lead to the formation of polyamides and polyhydrazides, respectively. nih.govmdpi.com

These polymers are of interest because the incorporation of the phenol (B47542) and hydrazide moieties into the polymer backbone can impart specific properties, such as enhanced thermal stability, altered solubility, and the ability to chelate metal ions. Polyamides derived from amino acids have been explored as biodegradable materials for medical applications. nih.gov Similarly, polymers derived from this compound could be designed to be responsive to environmental stimuli like pH due to the presence of basic nitrogen atoms.

The specific type of polymer formed can be controlled by the choice of co-monomer. For example, reaction with a diacyl chloride would yield a polyamide, while reaction with a dialdehyde (B1249045) could potentially form poly(hydrazone)s or poly(schiff base)s.

Table 5.2: Potential Polymer Structures from this compound Monomer

| Co-monomer | Resulting Polymer Type | Key Linkage | Potential Properties |

| Diacyl Chloride (e.g., Sebacoyl chloride) | Polyamide/Polyhydrazide | Amide/Hydrazide | Thermal stability, biodegradability |

| Dicarboxylic Acid (e.g., Adipic acid) | Polyamide/Polyhydrazide | Amide/Hydrazide | Biocompatibility, controlled degradation |

| Diisocyanate (e.g., Toluene diisocyanate) | Polyurea | Urea | High strength, elasticity |

| Dialdehyde (e.g., Glutaraldehyde) | Poly-Schiff Base/Polyhydrazone | Imine/Hydrazone | pH-responsiveness, metal chelation |

Incorporation into Complex Molecular Architectures for Specific Reactivity Modulation

Beyond polymerization, this compound serves as a valuable building block for constructing complex, non-polymeric molecular architectures where its specific functionalities can modulate the reactivity and properties of the final structure. enamine.net In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures. nih.gov The functional groups of this compound can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, guiding the formation of these assemblies.

Incorporating this unit into a larger molecule, such as a calixarene (B151959) or a dendrimer, can introduce a site for specific guest recognition or catalytic activity. For example, the hydrazinyl group could be used to attach the entire architecture to a solid support or to another biomolecule. The aminophenol portion is a known antioxidant scaffold, and its inclusion could impart redox-active properties to the larger molecule. The strategic placement of this building block allows chemists to harness its attributes in a synergistic fashion, creating materials with enhanced or entirely new functions. nih.gov

Heterocyclic Scaffolds Derived from this compound

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and hydrazines are key precursors for many important ring systems. beilstein-journals.orgmdpi.com The this compound molecule is particularly well-suited for creating fused or substituted heterocyclic scaffolds due to its combination of nucleophilic groups.

Pyrazoles: The most common reaction of a hydrazine (B178648) moiety is its cyclocondensation with a 1,3-dicarbonyl compound (or a chemical equivalent) to form a pyrazole (B372694) ring. mdpi.com This reaction is highly versatile and allows for the synthesis of a wide variety of substituted pyrazoles by simply changing the dicarbonyl component. nih.govorganic-chemistry.org Using this compound, the resulting pyrazole would be attached at the 4-position of the original aminophenol ring, yielding a 4-(pyrazol-1-yl)-2-aminophenol derivative.

1,2,4-Triazines: Triazine rings are another class of heterocycles accessible from hydrazine precursors. globalscitechocean.comijpsr.info The synthesis of 1,2,4-triazines can be achieved by reacting hydrazines with α-dicarbonyl compounds (like 1,2-diketones). researchgate.net The amino group on the this compound ring could either be left as a substituent on the final product or potentially participate in further cyclization reactions to create more complex, fused heterocyclic systems.

These cyclization reactions provide a direct pathway to novel compounds where the aminophenol moiety is fused or linked to a stable, aromatic heterocyclic ring, a common strategy in the development of new functional molecules.

Table 5.4: Heterocyclic Synthesis from this compound

| Target Heterocycle | Required Co-reagent Class | Typical Reaction | Resulting Structure |

| Pyrazole | 1,3-Diketone (e.g., Acetylacetone) | Cyclocondensation | 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol |

| 1,2,4-Triazine | 1,2-Diketone (e.g., Benzil) | Condensation/Cyclization | 2-Amino-4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenol |

| Pyrazolone (B3327878) | β-Ketoester (e.g., Ethyl acetoacetate) | Knorr pyrazolone synthesis | 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-aminophenol |

Applications of 2 Amino 4 Hydrazinylphenol in Advanced Chemical Systems

Role in Advanced Organic Synthesis as a Versatile Building Block

The distinct reactivity of the amino, hydrazinyl, and phenolic hydroxyl groups makes 2-amino-4-hydrazinylphenol a valuable and versatile building block in organic synthesis. These functional groups can be selectively reacted under different conditions, enabling the construction of a wide array of complex molecular structures.

While direct applications in completed natural product syntheses are not extensively documented, the structure of this compound suggests several theoretical pathways for its use as a precursor for complex natural products. The hydrazinyl and amino moieties are particularly useful for constructing nitrogen-containing heterocyclic systems, which are common motifs in many alkaloids and other biologically active natural products.

Theoretical synthetic pathways could involve:

Heterocycle Formation: The 1,2-arrangement of the amino and hydrazinyl groups on a benzene (B151609) ring is primed for cyclization reactions. For instance, condensation with 1,3-dicarbonyl compounds could theoretically lead to the formation of cinnoline or quinoxaline derivatives, which are core structures in various natural products.

Pictet-Spengler and Bischler-Napieralski type reactions: The amino group can participate in cyclization reactions to form tetrahydroisoquinoline or isoquinoline skeletons, which are fundamental to a large class of alkaloids. The phenolic hydroxyl group can influence the reactivity and regioselectivity of these cyclizations.

Cross-Coupling Reactions: The phenolic hydroxyl can be converted into a triflate, and the aromatic ring can be further functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of complex side chains required for natural product synthesis.

These potential reactions highlight the compound's utility in the strategic assembly of intricate molecular architectures characteristic of natural products.

In medicinal chemistry, the development of novel molecular scaffolds is crucial for drug discovery. This compound serves as an important intermediate for the synthesis of various heterocyclic scaffolds that are prevalent in pharmaceuticals. The pyrazole (B372694) ring, for instance, is a common feature in many medicinal compounds, and the hydrazinyl group of this compound is an ideal starting point for its synthesis. mdpi.comnih.gov

Key synthetic applications include:

Synthesis of Pyrazole Derivatives: The hydrazinyl group can react with β-dicarbonyl compounds or their equivalents to form substituted pyrazole rings. The resulting aminophenyl-substituted pyrazoles can then be further modified at the amino and hydroxyl groups to create libraries of compounds for screening.

Formation of Fused Heterocyclic Systems: The multiple reactive sites allow for tandem or multi-component reactions to build complex fused ring systems. For example, reaction with appropriate reagents could lead to the formation of pyrazolo[1,5-a]pyrimidines or other condensed heterocyclic systems that are of significant interest in medicinal chemistry. mdpi.com

Scaffold Decoration: The amino and hydroxyl groups provide convenient handles for introducing diversity into a molecular scaffold. These groups can be acylated, alkylated, or used in coupling reactions to attach various side chains, which is a common strategy in the lead optimization phase of drug development.

The versatility of this compound allows chemists to construct a variety of molecular frameworks, making it a valuable intermediate in the synthesis of new potential therapeutic agents.

Contribution to Material Science and Polymer Chemistry

The functional groups on this compound also make it a promising candidate for applications in material science and polymer chemistry, where the introduction of specific functionalities can lead to materials with tailored properties.

This compound can be used as a monomer for the synthesis of functional polymers. mdpi.com The amino and hydroxyl groups are capable of participating in step-growth polymerization reactions.

Polyamide and Polyether Synthesis: The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the phenolic hydroxyl group can react with dihalides or other electrophiles to form polyethers. The resulting polymers would have pendant hydrazinyl groups that can be used for further modifications.

Post-Polymerization Modification: The hydrazinyl group is a highly reactive nucleophile and can be used for post-polymerization modification. For example, it can react with aldehydes and ketones to form hydrazones, which can act as cross-linking points or as sites for attaching other functional molecules. This allows for the fine-tuning of polymer properties after the main chain has been formed. unimelb.edu.au

The incorporation of this monomer can introduce functionalities that enhance properties such as thermal stability, chelation ability, or adhesion.

| Polymer Type | Reactive Groups Involved | Potential Polymer Backbone | Pendant Functional Group |

| Polyamide | Amino group, Dicarboxylic acid | Amide linkages | Hydrazinyl, Hydroxyl |

| Polyether | Hydroxyl group, Dihalide | Ether linkages | Hydrazinyl, Amino |

| Polyhydrazone | Hydrazinyl group, Dialdehyde (B1249045) | Hydrazone linkages | Amino, Hydroxyl |

The aromatic structure and the presence of electron-donating amino, hydroxyl, and hydrazinyl groups suggest that this compound could be a useful precursor for materials with interesting optoelectronic properties. While specific research on this compound is limited, its derivatives could theoretically be used in:

Organic Light-Emitting Diodes (OLEDs): Polymers or small molecules derived from this compound could possess hole-transporting or emissive properties due to the electron-rich aromatic system.

Organic Photovoltaics (OPVs): As part of a donor-acceptor system, derivatives of this compound could function as the electron-donating component in the active layer of an organic solar cell.

Chemical Sensors: The functional groups can interact with specific analytes, leading to a change in the material's optical or electronic properties. For example, the hydrazinyl group can react with certain carbonyl compounds, and this reaction could be transduced into a fluorescent or colorimetric signal.

Further research into the synthesis and characterization of materials derived from this compound is needed to fully explore their potential in optoelectronic applications.

Applications in Coordination Chemistry and Metal-Organic Frameworks

The multiple Lewis basic sites (nitrogen and oxygen atoms) in this compound make it an excellent ligand for the formation of coordination complexes and metal-organic frameworks (MOFs). nih.gov The arrangement of the donor atoms allows it to act as a multidentate ligand, chelating to metal ions to form stable complexes.

Coordination Complexes: The amino, hydrazinyl, and hydroxyl groups can all coordinate to metal ions. The specific coordination mode would depend on the metal ion, the reaction conditions, and the pH. This versatility allows for the synthesis of a wide range of metal complexes with different geometries and electronic properties. These complexes could have applications in catalysis, sensing, or as magnetic materials. nih.gov

Metal-Organic Frameworks (MOFs): As a multitopic organic linker, this compound can be used to construct porous MOFs. The functional groups can coordinate to metal clusters, forming extended three-dimensional networks. The presence of uncoordinated amino or hydrazinyl groups within the pores of the MOF can provide active sites for selective gas adsorption, catalysis, or sensing applications. nih.gov

The ability of this compound to form stable and functional coordination structures underscores its potential in the design of new materials for a variety of advanced applications.

| Functional Group | Potential Donor Atom(s) | Role in Coordination |

| Amino (-NH2) | Nitrogen | Lewis base, coordinates to metal centers |

| Hydrazinyl (-NHNH2) | Both Nitrogen atoms | Can act as a bridging or chelating ligand |

| Phenol (B47542) (-OH) | Oxygen | Can coordinate in its protonated or deprotonated form |

Ligand Design and Synthesis with Transition Metals

The presence of multiple donor atoms (N and O) allows this compound to act as a versatile chelating ligand for a wide range of transition metals. The amino group, the hydrazinyl moiety, and the phenolic oxygen can coordinate with metal ions, leading to the formation of stable, multi-membered chelate rings. The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the steric and electronic properties of the ligand itself.

Hydrazone Schiff base ligands, which can be readily formed by the condensation of the hydrazinyl group with aldehydes or ketones, are well-documented for their ability to form stable complexes with transition metals. unimas.mychemistryjournal.netmtct.ac.in These complexes often feature the ligand coordinating in either a neutral or a deprotonated form. mtct.ac.in Similarly, aminophenol-based ligands are extensively used in coordination chemistry, forming stable complexes that have applications in catalysis and materials science. derpharmachemica.comresearchgate.net

The synthesis of metal complexes with this compound or its derivatives would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit various geometries, such as square planar, tetrahedral, or octahedral, depending on the coordination number of the metal ion and the stoichiometry of the ligand. unimas.myslideshare.net

Table 1: Potential Coordination Modes of this compound Derivatives with Transition Metals

| Ligand Type | Donor Atoms | Potential Geometry | Metal Ion Examples |

| Tridentate (ONO) | Phenolic O, Imine N, Hydrazinyl N | Octahedral, Square Pyramidal | Fe(III), Cr(III), VO(IV) chemistryjournal.net |

| Bidentate (NO) | Amino N, Phenolic O | Square Planar, Tetrahedral | Cu(II), Ni(II), Zn(II) iosrjournals.org |

| Bidentate (NN) | Amino N, Hydrazinyl N | Tetrahedral, Octahedral | Co(II), Ni(II) slideshare.net |

| Bridging Ligand | Phenolic O, Hydrazinyl N | Dinuclear or Polynuclear | Cu(II), Mn(II) |

This table is illustrative and based on the coordination behavior of similar aminophenol and hydrazone ligands.

Catalytic Applications of Metal-2-Amino-4-hydrazinylphenol Complexes

Transition metal complexes derived from aminophenol and hydrazone ligands are known to possess significant catalytic activity in a variety of organic transformations. derpharmachemica.comresearchgate.netresearchgate.net The electronic properties of the ligand, coupled with the redox activity of the central metal ion, play a crucial role in their catalytic performance.

Complexes based on o-aminophenol ligands have shown utility in homogeneous catalysis, including bio-inspired alcohol oxidation and C-H amination reactions. derpharmachemica.com For instance, manganese complexes supported on alumina have demonstrated high catalytic activity in the oxidation of cyclohexene. researchgate.netiosrjournals.org The ligand framework can act as a redox reservoir, facilitating multi-electron transfer processes that are key to many catalytic cycles. derpharmachemica.com

Metal complexes of this compound could potentially catalyze a range of reactions, including:

Oxidation Reactions: The aerobic oxidation of alcohols to aldehydes or ketones, and the oxidation of hydrocarbons.

Coupling Reactions: Aryl-aryl coupling reactions. researchgate.net

Reduction Reactions: The reduction of substrates like carbon dioxide. researchgate.net

The specific activity and selectivity of these potential catalysts would depend on the choice of metal center, the coordination geometry, and the reaction conditions.

Table 2: Examples of Catalytic Activity in Related Aminophenol-Based Metal Complexes

| Catalyst Type | Reaction Catalyzed | Substrate | Product | Reference |

| Alumina-supported Mn(II)-Schiff base complex | Oxidation | Cyclohexene | 2-cyclohexene-1-one, 2-cyclohexene-1-ol | researchgate.net |

| Fe(II)-2-aminophenolate complexes | Dioxygenation | 2-aminophenols | 2-picolinic acids | derpharmachemica.com |

| Pd(II)-aminophenolate complex | C-H Amination | Organic Azides | Pyrrolidines | derpharmachemica.com |

| Cu(II)/Ni(II)/Co(II)-Schiff base complexes | Aerial Oxidation | Benzaldehyde | Benzoic Acid | iosrjournals.org |

Supramolecular Chemistry and Self-Assembly Incorporating this compound

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits, held together by non-covalent intermolecular forces. northwestern.edu The functional groups of this compound—the hydroxyl, amino, and hydrazinyl groups—are all capable of forming hydrogen bonds, making the molecule an excellent candidate for constructing supramolecular assemblies. Furthermore, the aromatic ring can participate in π-π stacking interactions.

Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule. The interactions are typically non-covalent and can include hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects.

Studies have shown that aminophenols can act as guests for macrocyclic hosts like hemicucurbiturils. researchgate.net The interaction is driven by hydrogen bonds forming between the phenolic hydroxyl groups of the guest and the carbonyl groups of the host. researchgate.net Similarly, this compound, with its multiple hydrogen-bonding sites, could be encapsulated within various macrocyclic hosts. The amino and hydrazinyl groups could also participate in binding, potentially leading to strong and selective host-guest complexes. Such interactions are fundamental for applications in molecular recognition and sensing. mdpi.com

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. wikipedia.org The molecules that form SAMs typically consist of a head group that has a strong affinity for the substrate, an alkyl chain, and a terminal functional group. wikipedia.org

The functional groups of this compound make it a potential candidate for forming SAMs on various substrates.

The amino and hydroxyl groups can serve as anchoring points to oxide surfaces like silicon oxide or indium tin oxide.

While thiols are the most common head group for forming SAMs on gold, amino groups can also bind to gold surfaces, suggesting a possible, albeit less common, route for SAM formation.

The ability to functionalize surfaces with a layer of this compound could be used to control surface properties such as wettability and to provide a platform for further chemical modification. researchgate.net For instance, the free hydrazinyl or amino groups could be used to covalently tether other molecules, such as bioactive agents or sensors, to the surface. nsf.gov

Future Research Directions and Emerging Trends for 2 Amino 4 Hydrazinylphenol

Exploration of Novel Reaction Pathways and Catalytic Systems for 2-Amino-4-hydrazinylphenol

Future research will likely focus on developing innovative and efficient synthetic routes to this compound and its derivatives. While classical methods for synthesizing substituted aminophenols and hydrazines exist, emerging trends point towards the use of advanced catalytic systems that offer higher selectivity, yield, and sustainability.

The selective functionalization of the different reactive sites on the this compound molecule—the amino group, the hydrazinyl moiety, and the phenolic hydroxyl group—presents a significant challenge and a key area for exploration. Research into orthogonal catalyst systems, which can selectively target one functional group while leaving others intact, will be crucial. For instance, complementary copper- and palladium-based catalysts have been successfully used for the selective O- or N-arylation of unprotected aminophenols, a strategy that could be adapted for this molecule. nih.gov

Furthermore, the development of novel catalysts could enable direct and more efficient synthetic pathways. Palladium-catalyzed reactions have shown promise in directly converting phenols into primary anilines using hydrazine (B178648), suggesting that similar catalytic approaches could be explored for the synthesis or modification of this compound. rsc.org The use of nanocatalysts, such as CuO-nanoleaf/γ-Al2O3 or Pd@ZIF-8, has proven effective in the synthesis of aminophenols from nitrophenols, and these heterogeneous catalysts could offer advantages in terms of reusability and process efficiency. bcrec.idsemanticscholar.org

Table 1: Potential Catalytic Systems for this compound Synthesis and Functionalization

| Catalyst Type | Potential Application | Rationale/Example |

|---|---|---|

| Palladium-based Catalysts | Selective N-arylation; Direct amination of the phenol (B47542) group | BrettPhos precatalysts are effective for N-arylation of aminophenols nih.gov; Pd/C can catalyze the conversion of phenols to anilines using hydrazine rsc.org. |

| Copper-based Catalysts | Selective O-arylation | CuI with ligands like picolinic acid enables selective O-arylation of aminophenols nih.gov. |

| Heterogeneous Nanocatalysts | Synthesis from precursors (e.g., nitrophenols) | CuO-nanoleaf/γ-Al2O3 and Pd@ZIF-8 are effective for reducing nitrophenols to aminophenols, offering high activity and recyclability bcrec.idsemanticscholar.org. |

| Biocatalysts (Enzymes) | Enantioselective transformations | Enzymes like monoamine oxidase (MAO) can be used for highly selective reactions under mild, green conditions mdpi.com. |

Development of Advanced Computational Models for Predictive Reactivity